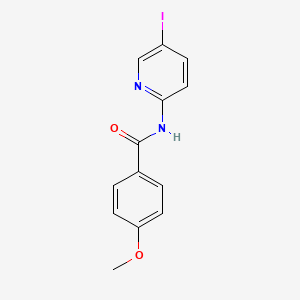

N-(5-iodopyridin-2-yl)-4-methoxybenzamide

Beschreibung

N-(5-iodopyridin-2-yl)-4-methoxybenzamide is a benzamide derivative featuring a pyridinyl ring substituted with an iodine atom at the 5-position and a 4-methoxybenzamide group at the 2-position. The molecular formula is C₁₃H₁₁IN₂O₂, with a molecular weight of approximately 354.14 g/mol. Benzamide derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and receptors.

Eigenschaften

IUPAC Name |

N-(5-iodopyridin-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCAJHQSBWPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodopyridin-2-yl)-4-methoxybenzamide typically involves the following steps:

Iodination of Pyridine: The starting material, 2-aminopyridine, undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as sodium nitrite.

Formation of Benzamide: The iodinated pyridine is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-iodopyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.

Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

N-(5-iodopyridin-2-yl)-4-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.

Wirkmechanismus

The mechanism of action of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinyl/Benzamide Core

N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide (CAS 301159-94-4)

- Molecular Formula: C₁₅H₁₄ClNO₂

- Molecular Weight : 275.73 g/mol

- Key Differences: Replaces the iodopyridinyl group with a chloro- and methyl-substituted phenyl ring.

N-(5-Bromopyridin-2-yl)-2-hydroxy-4-methoxybenzamide (CAS 783370-99-0)

- Molecular Formula : C₁₃H₁₁BrN₂O₃

- Molecular Weight : 323.14 g/mol

- Key Differences : Substitutes iodine with bromine and introduces a hydroxyl group on the benzamide ring. The bromine atom (smaller than iodine) may reduce steric hindrance, while the hydroxyl group enhances polarity, influencing pharmacokinetics .

N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide (Compound 7j)

- Structure: A quinazolinone scaffold linked to 4-methoxybenzamide.

- The quinazolinone core provides rigidity, which may enhance binding specificity compared to the pyridinyl group in the target compound .

Heterocyclic and Pharmacophore Modifications

4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide

- Structure : Incorporates an isoxazole-methoxy group and a 6-methylpyridinyl ring.

- Synthesis : Prepared via acyl chloride coupling, a common method for benzamide derivatives. The isoxazole group may improve metabolic stability compared to halogenated analogs .

N-(1-Benzyl-piperidin-4-yl)-4-methoxybenzamide Derivatives

Structural and Functional Analysis

Impact of Halogen Substituents

- Iodine vs. Bromine and chlorine analogs offer smaller steric profiles, which may improve solubility but reduce binding affinity in certain contexts .

Role of Methoxy and Hydroxy Groups

- 4-Methoxybenzamide : A common pharmacophore in kinase inhibitors, the methoxy group contributes to π-stacking and hydrogen bonding.

- Hydroxy Substitution : In the bromopyridinyl analog (CAS 783370-99-0), the hydroxyl group introduces additional hydrogen-bonding capacity, which could enhance target engagement but reduce metabolic stability .

Biologische Aktivität

N-(5-iodopyridin-2-yl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in scientific research, supported by relevant data and findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an iodine atom and a methoxy group on the benzamide moiety. The presence of these substituents significantly influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances binding affinity through halogen bonding, while the methoxy group contributes to the compound's electronic properties, modulating the activity of target proteins .

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, similar benzamide derivatives have shown broad-spectrum antiviral effects against various viruses, including HIV and HBV. These compounds potentially increase intracellular levels of antiviral proteins, inhibiting viral replication .

Anticancer Activity

Studies have suggested that this compound may serve as a pharmacophore in the development of anticancer agents. Its structural features allow it to interact with cancer cell pathways, possibly leading to cell growth inhibition. The compound's unique reactivity due to iodine substitution may enhance its efficacy against specific cancer types.

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that derivatives related to this compound exhibited significant antiviral activity against HBV, with IC50 values indicating potent inhibition of viral DNA replication .

- Selective Targeting : Research has shown that the compound selectively inhibits certain kinase pathways involved in viral infections, providing a basis for its use in developing targeted antiviral therapies .

Research Applications

This compound is being explored for various scientific applications:

- Medicinal Chemistry : As a potential lead compound for designing new therapeutic agents targeting specific diseases.

- Biological Probes : Used in studies to understand molecular interactions within biological systems.

- Material Science : Investigated for its potential in synthesizing novel materials with unique electronic properties.

Data Summary

Q & A

Q. What are the recommended synthetic routes for N-(5-iodopyridin-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized for academic-scale production?

Answer: The synthesis typically involves coupling a 5-iodopyridin-2-amine derivative with 4-methoxybenzoyl chloride under basic conditions (e.g., pyridine or DMF with a coupling agent like EDCI). Key steps include:

- Iodination : Direct iodination of pyridine derivatives using NIS (N-iodosuccinimide) in acetic acid at 60–80°C .

- Amide Coupling : Use of Schotten-Baumann conditions (e.g., aqueous NaOH with THF) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures .

Optimization Tips : - Monitor reaction progress via TLC (Rf ~0.4–0.6 in 3:1 pentane:EtOAc).

- Use substoichiometric CuTc (copper thiophenecarboxylate) to accelerate coupling yields .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR : and NMR to verify aromatic proton environments (e.g., methoxy singlet at δ ~3.8 ppm, pyridyl protons at δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular ion [M+H] (e.g., calculated m/z 385.02 for CHINO) .

- IR : Detect amide C=O stretch (~1630 cm) and methoxy C-O (~1250 cm) .

- X-ray Crystallography : Resolve iodine positioning and intermolecular interactions (e.g., N–H···N hydrogen bonds) .

Q. What biological targets are associated with this compound, and how are receptor binding assays designed?

Answer:

- Primary Targets : Serotonin 5-HT and dopamine D receptors, based on structural analogs showing dual antagonism .

- Assay Design :

Advanced Research Questions

Q. How can regioselective iodination of the pyridine ring be achieved to minimize byproducts?

Answer: Regioselectivity is influenced by:

- Directing Groups : Pre-functionalize the pyridine with electron-withdrawing groups (e.g., nitro) to direct iodination to the 5-position .

- Catalytic Systems : Use Pd(OAc) with ligands (e.g., PPh) for directed C–H iodination .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine incorporation vs. nonpolar solvents .

Q. How to resolve contradictions in biological activity data between enantiomers?

Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .

- Enantiomer-Specific Assays : Test (R)- and (S)-forms independently. For example, (R)-enantiomers often show higher D affinity, while (S)-enantiomers may selectively bind 5-HT .

- Molecular Docking : Compare binding poses in receptor crystal structures (e.g., PDB 4U53 for 5-HT) .

Q. What strategies improve metabolic stability for in vivo applications?

Answer:

- Structural Modifications : Replace methoxy with trifluoromethoxy (enhances resistance to CYP450 oxidation) .

- Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) .

- In vitro Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How to design structure-activity relationship (SAR) studies for optimizing receptor affinity?

Answer:

- Substituent Variation : Systematically modify the pyridine (e.g., 5-Br, 5-CF) and benzamide (e.g., 4-OCF) moieties .

- Key Metrics : Measure IC shifts in receptor binding assays (e.g., 5-iodo substitution boosts D affinity 10-fold vs. chloro ).

- Computational Modeling : Use QSAR tools (e.g., Schrödinger’s Maestro) to predict logP and polar surface area effects on bioavailability .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.